molecular formula C13H21NO4 B2705065 (1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid CAS No. 2418595-96-5

(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid

Cat. No.: B2705065
CAS No.: 2418595-96-5
M. Wt: 255.314
InChI Key: GWPKKXXSDAWXAR-RKDXNWHRSA-N
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Description

(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Scientific Research Applications

Acid-Catalyzed Reactions and Stereochemistry

The study on acid-catalyzed reactions of related spirocyclic compounds provides insights into the chemical behavior and potential transformations of spiro[3.3]heptane derivatives. For instance, reactions of 1-oxadispiro[2.1.2.2]nonane with trifluoroacetic acid resulted in the formation of hydroxy esters and unsaturated alcohols, showcasing the versatility of these spirocyclic structures in organic synthesis (Adam & Crämer, 1987).

Synthesis and Evaluation of Anticonvulsant Activity

The synthesis and anticonvulsant evaluation of spiro[4.5] and spiro[4.6] carboxylic acids, as cyclic analogues of valproic acid, demonstrate the potential of spirocyclic compounds in medicinal chemistry. These studies aim to understand the role of the carboxylic acid group in biological activity and to explore the structural analogues' resistance to metabolic alterations (Scott et al., 1985).

Conformationally Restricted Glutamic Acid Analogs

Research into the synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold highlights the application of spirocyclic compounds in probing the topologies of different glutamate receptors. These analogs provide valuable tools for understanding receptor function and for designing novel therapeutics (Radchenko et al., 2008).

Exploration of Strained Carbene Reactions

The study of competitive 1,2-C atom shifts in strained carbene spiro[3.3]hept-1-ylidene showcases the complex reaction pathways and product selectivity associated with spirocyclic carbenes. This research contributes to the broader understanding of carbene chemistry and its applications in synthetic organic chemistry (Rosenberg et al., 2016).

Properties

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-7-8(10(15)16)13(9)5-4-6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPKKXXSDAWXAR-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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